Dipotassium tris(1,2-benzenediolato-O,O')germanate
Overview
Description
Dipotassium tris(1,2-benzenediolato-O,O’)germanate is a compound with the empirical formula C18H12GeK2O6 . It has a molecular weight of 475.12 . It is used as a catalyst in various reactions .
Molecular Structure Analysis
The molecular structure of Dipotassium tris(1,2-benzenediolato-O,O’)germanate is represented by the SMILES string [K+]. [K+]. [O-]c1ccccc1O [Ge]3 (Oc2ccccc2 [O-])Oc4ccccc4O3 . The InChI key is HGWKPVSAPHGHAV-UHFFFAOYSA-L .Physical and Chemical Properties Analysis
Dipotassium tris(1,2-benzenediolato-O,O’)germanate is a white powder or crystal . It has a melting point of 180 °C . Unfortunately, information on other physical and chemical properties like boiling point, density, and solubility in water are not available .Scientific Research Applications
Organogermane Synthesis : A study by Cerveau, Chuit, Corriu, and Reyé (1991) in "Organometallics" discusses a new route to organogermanes, including the preparation of lithium and potassium tris(benzene-1,2-diolato) germanates. This suggests its application in synthesizing new organogermane compounds (Cerveau, Chuit, Corriu, & Reyé, 1991).
Crystal Structure Studies : Research by Deacon et al. (2009) in the "Journal of Coordination Chemistry" on the hydrated potassium salt of 1,2-benzenedisulfonic acid reveals complex structures, indicating the potential for studying substituent dispositions in related compounds (Deacon, Harika, Junk, Skelton, & White, 2009).
Electron-Transporting Polymers : Lee et al. (2011) in the "Journal of the American Chemical Society" discuss synthesizing high-performance electron-transporting polymers using dipotassium aryl bis(trifluoroborate)s, which could be related to the synthesis of semiconducting polymers (Lee et al., 2011).
Medical Applications : A study in the "British Journal of Psychiatry" by Cooper et al. (1973) discusses the use of Dipotassium clorazepate ('Tranxene') in reducing anxiety, showing its relevance in pharmacology and clinical medicine (Cooper et al., 1973).
Blood Cell Counting and Sizing : According to a study in the "American journal of clinical pathology" by England et al. (1993), Dipotassium EDTA is recommended as the anticoagulant of choice for blood cell counting and sizing (England et al., 1993).
Hydroxyl Radical Scavenging : Mesa et al. (2013) in "RSC Advances" describe the tri(potassium sulfonate) derivative of perchlorotriphenylmethyl radical (PTM) as a powerful water-soluble hydroxyl radical scavenger, indicating potential applications in fields like antioxidant research (Mesa et al., 2013).
Safety and Hazards
Dipotassium tris(1,2-benzenediolato-O,O’)germanate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves and clothing should be worn when handling this compound .
Properties
IUPAC Name |
dipotassium;2-[[2-(2-oxidophenoxy)-1,3,2-benzodioxagermol-2-yl]oxy]phenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14GeO6.2K/c20-13-7-1-3-9-15(13)22-19(23-16-10-4-2-8-14(16)21)24-17-11-5-6-12-18(17)25-19;;/h1-12,20-21H;;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWKPVSAPHGHAV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[O-])O[Ge]2(OC3=CC=CC=C3O2)OC4=CC=CC=C4[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12GeK2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587318 | |
Record name | Dipotassium 2,2'-[2H-1,3,2-benzodioxagermole-2,2-diylbis(oxy)]diphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112712-64-8 | |
Record name | Dipotassium 2,2'-[2H-1,3,2-benzodioxagermole-2,2-diylbis(oxy)]diphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium tris(1,2-benzenediolato-O,O')germanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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